3-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one 3-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15859574
InChI: InChI=1S/C10H9F3O2/c1-5-4-15-8-3-6(10(11,12)13)2-7(14)9(5)8/h4,6H,2-3H2,1H3
SMILES:
Molecular Formula: C10H9F3O2
Molecular Weight: 218.17 g/mol

3-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one

CAS No.:

Cat. No.: VC15859574

Molecular Formula: C10H9F3O2

Molecular Weight: 218.17 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one -

Specification

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
IUPAC Name 3-methyl-6-(trifluoromethyl)-6,7-dihydro-5H-1-benzofuran-4-one
Standard InChI InChI=1S/C10H9F3O2/c1-5-4-15-8-3-6(10(11,12)13)2-7(14)9(5)8/h4,6H,2-3H2,1H3
Standard InChI Key WNNCRHBQRFHBBS-UHFFFAOYSA-N
Canonical SMILES CC1=COC2=C1C(=O)CC(C2)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure consists of a dihydrobenzofuran system, where the benzene ring is fused to a tetrahydrofuran moiety. A ketone group at the 4-position and a trifluoromethyl (-CF3_3) substituent at the 6-position introduce electronic and steric effects critical for its reactivity . The methyl group at the 3-position further modulates steric hindrance, influencing conformational stability.

Table 1: Molecular Descriptors

PropertyValue
IUPAC Name3-methyl-6-(trifluoromethyl)-6,7-dihydro-5H-1-benzofuran-4-one
SMILESCC1=COC2=C1C(=O)CC(C2)C(F)(F)F
Molecular FormulaC10H9F3O2C_{10}H_9F_3O_2
Molecular Weight218.17 g/mol
InChI KeyWNNCRHBQRFHBBS-UHFFFAOYSA-N

The SMILES string illustrates the bicyclic framework, with the ketone oxygen double-bonded to carbon 4 and the trifluoromethyl group attached to carbon 6 .

Synthesis and Manufacturing

Synthetic Pathways

Commercial suppliers like Ambeed list this compound under catalog number A539752, indicating availability for research use . Though detailed synthetic routes are proprietary, analogous benzofuran derivatives are typically synthesized via:

  • Friedel-Crafts Acylation: Introducing the ketone group via electrophilic aromatic substitution.

  • Cyclization Reactions: Using acid catalysts to form the tetrahydrofuran ring.

  • Trifluoromethylation: Employing reagents like TMSCF3_3 or Umemoto’s reagent to install the -CF3_3 group .

The lack of public-domain procedural details underscores the compound’s status as a specialty chemical, likely produced in small batches for targeted applications.

Purification and Quality Control

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard for ensuring purity. Suppliers emphasize batch-specific certificates of analysis (COA), though none are disclosed in the reviewed materials .

Applications in Research and Industry

Pharmaceutical Development

The trifluoromethyl group enhances metabolic stability and membrane permeability, making this compound a candidate for drug discovery. Potential applications include:

  • Antiviral Agents: Structural analogs of benzofuranones inhibit viral proteases .

  • Antibiotics: The ketone moiety may chelate metal ions essential for bacterial enzymes .

Material Science

Fluorinated compounds often exhibit unique dielectric properties. While direct evidence is lacking, the -CF3_3 group’s electronegativity suggests utility in liquid crystals or polymer additives.

Hazard CategoryPrecautionary Measure
Skin ContactWash with soap and water
InhalationMove to fresh air
Environmental ReleasePrevent spillage

Future Research Directions

Pharmacokinetic Studies

In vivo absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized. Radiolabeled variants (14C^{14}C or 18F^{18}F) could elucidate biodistribution patterns.

Catalytic Applications

The electron-withdrawing -CF3_3 group may activate the ketone for asymmetric hydrogenation, a reaction pivotal in chiral synthesis.

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